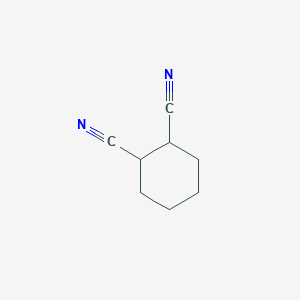

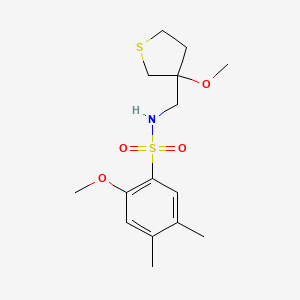

![molecular formula C25H26N4O2 B2489600 2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide CAS No. 1226459-49-9](/img/structure/B2489600.png)

2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is part of a broader class of substances that have been explored for their biological activities and chemical properties. Synthesis and analysis of such compounds are crucial for developing new pharmaceuticals, materials, and understanding chemical and biological mechanisms.

Synthesis Analysis

The synthesis of related N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves dynamic pH control in aqueous media, followed by substitution at the nitrogen atom with different electrophiles in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF). These methods provide a foundation for synthesizing the compound , highlighting the importance of precise conditions and reagents for successful chemical synthesis (Khalid et al., 2014).

Molecular Structure Analysis

Structural analysis of similar compounds, including those with a piperidine moiety, utilizes various spectroscopic techniques like IR, EIMS, and (1)H-NMR. These methods confirm the complex structures of these compounds, providing insights into the molecular configurations that could be applied to our compound of interest (Khalid et al., 2016).

Chemical Reactions and Properties

The compound's reactivity, particularly with enzymes such as acetylcholinesterase and butyrylcholinesterase, has been a point of interest. Derivatives with the piperidine moiety have shown promising activity against these enzymes, suggesting potential therapeutic applications and highlighting the importance of understanding the chemical properties related to biological interactions (Iqbal et al., 2017).

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research has shown that derivatives of acetamide, including those similar to the compound , exhibit antibacterial properties. For instance, the synthesis of N-substituted acetamide derivatives with antibacterial potential has been explored in studies like the one conducted by Iqbal et al. (2017), which demonstrated moderate inhibitory effects against Gram-negative bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017). Additionally, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to significant antibacterial activity (Khalid et al., 2016).

Enzyme Inhibition and Anticancer Potential

Compounds related to this acetamide derivative have been studied for their potential in enzyme inhibition and anticancer applications. A study by Khalid et al. (2014) synthesized derivatives that showed promising activity against acetylcholinesterase and butyrylcholinesterase enzymes, which are significant in Alzheimer's research (Khalid et al., 2014). Furthermore, Eldeeb et al. (2022) investigated the cytotoxic effect of sulfonamide-derived isatins, similar in structure to the acetamide , on hepatocellular carcinoma cell lines, revealing substantial cytotoxicity and safety margins (Eldeeb et al., 2022).

Antimicrobial and Anti-enzymatic Properties

The compound and its derivatives have also been explored for their antimicrobial and anti-enzymatic properties. Nafeesa et al. (2017) synthesized derivatives with antibacterial and anti-enzymatic potential, supported by hemolytic activity studies (Nafeesa et al., 2017). Additionally, Abbasi et al. (2019) synthesized compounds that showed substantial inhibitory activity against α-glucosidase and acetylcholinesterase enzymes (Abbasi et al., 2019).

Wirkmechanismus

Quinoline derivatives

are known to have various biological activities. For example, they are used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Indole derivatives

, on the other hand, are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They are important types of molecules and natural products and play a main role in cell biology .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

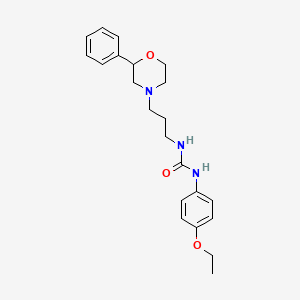

N-benzyl-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2/c1-2-31-21-8-9-23-22(14-21)24(20(15-26)17-27-23)29-12-10-19(11-13-29)25(30)28-16-18-6-4-3-5-7-18/h3-9,14,17,19H,2,10-13,16H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDQRAFLZSPTRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2489520.png)

![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)

![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)

![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)

![methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2489533.png)

![(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2489534.png)

![1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489540.png)